molecular formula C15H16ClFN4O2 B7053190 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B7053190
M. Wt: 338.76 g/mol
InChI Key: PDXVJCZELNUFEK-UHFFFAOYSA-N
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Description

1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The preparation involves the reaction between ketones, formaldehyde, and N-heterocycles, or the nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. The morpholine ring may enhance the compound’s ability to bind to target enzymes or receptors, increasing its efficacy . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one include other triazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

IUPAC Name

1-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O2/c16-12-7-11(1-2-13(12)17)14-8-20(5-6-23-14)15(22)3-4-21-10-18-9-19-21/h1-2,7,9-10,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXVJCZELNUFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCN2C=NC=N2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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